Cas no 1514136-79-8 (4-methyl-2-{5-(piperidin-4-yl)methyl-1,2,4-oxadiazol-3-yl}pyridine)

4-methyl-2-{5-(piperidin-4-yl)methyl-1,2,4-oxadiazol-3-yl}pyridine structure
1514136-79-8 structure
商品名:4-methyl-2-{5-(piperidin-4-yl)methyl-1,2,4-oxadiazol-3-yl}pyridine
CAS番号:1514136-79-8
MF:C14H18N4O
メガワット:258.318922519684
MDL:MFCD24747810
CID:5252004
PubChem ID:79609028

4-methyl-2-{5-(piperidin-4-yl)methyl-1,2,4-oxadiazol-3-yl}pyridine 化学的及び物理的性質

名前と識別子

    • 4-methyl-2-[5-(piperidin-4-ylmethyl)-1,2,4-oxadiazol-3-yl]pyridine
    • 4-methyl-2-{5-[(piperidin-4-yl)methyl]-1,2,4-oxadiazol-3-yl}pyridine
    • 4-methyl-2-{5-(piperidin-4-yl)methyl-1,2,4-oxadiazol-3-yl}pyridine
    • MDL: MFCD24747810
    • インチ: 1S/C14H18N4O/c1-10-2-7-16-12(8-10)14-17-13(19-18-14)9-11-3-5-15-6-4-11/h2,7-8,11,15H,3-6,9H2,1H3
    • InChIKey: ZUCQELXOPUTCNG-UHFFFAOYSA-N
    • ほほえんだ: O1C(CC2CCNCC2)=NC(C2C=C(C)C=CN=2)=N1

計算された属性

  • 水素結合ドナー数: 1
  • 水素結合受容体数: 5
  • 重原子数: 19
  • 回転可能化学結合数: 3
  • 複雑さ: 283
  • 疎水性パラメータ計算基準値(XlogP): 1.7
  • トポロジー分子極性表面積: 63.8

4-methyl-2-{5-(piperidin-4-yl)methyl-1,2,4-oxadiazol-3-yl}pyridine 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-378867-0.5g
4-methyl-2-{5-[(piperidin-4-yl)methyl]-1,2,4-oxadiazol-3-yl}pyridine
1514136-79-8 95.0%
0.5g
$1014.0 2025-03-16
Enamine
EN300-378867-1.0g
4-methyl-2-{5-[(piperidin-4-yl)methyl]-1,2,4-oxadiazol-3-yl}pyridine
1514136-79-8 95.0%
1.0g
$1057.0 2025-03-16
Enamine
EN300-378867-10.0g
4-methyl-2-{5-[(piperidin-4-yl)methyl]-1,2,4-oxadiazol-3-yl}pyridine
1514136-79-8 95.0%
10.0g
$4545.0 2025-03-16
Enamine
EN300-378867-10g
4-methyl-2-{5-[(piperidin-4-yl)methyl]-1,2,4-oxadiazol-3-yl}pyridine
1514136-79-8
10g
$4545.0 2023-08-31
Enamine
EN300-378867-0.1g
4-methyl-2-{5-[(piperidin-4-yl)methyl]-1,2,4-oxadiazol-3-yl}pyridine
1514136-79-8 95.0%
0.1g
$930.0 2025-03-16
Enamine
EN300-378867-0.25g
4-methyl-2-{5-[(piperidin-4-yl)methyl]-1,2,4-oxadiazol-3-yl}pyridine
1514136-79-8 95.0%
0.25g
$972.0 2025-03-16
Enamine
EN300-378867-2.5g
4-methyl-2-{5-[(piperidin-4-yl)methyl]-1,2,4-oxadiazol-3-yl}pyridine
1514136-79-8 95.0%
2.5g
$2071.0 2025-03-16
Enamine
EN300-378867-0.05g
4-methyl-2-{5-[(piperidin-4-yl)methyl]-1,2,4-oxadiazol-3-yl}pyridine
1514136-79-8 95.0%
0.05g
$888.0 2025-03-16
Enamine
EN300-378867-5.0g
4-methyl-2-{5-[(piperidin-4-yl)methyl]-1,2,4-oxadiazol-3-yl}pyridine
1514136-79-8 95.0%
5.0g
$3065.0 2025-03-16
Enamine
EN300-378867-1g
4-methyl-2-{5-[(piperidin-4-yl)methyl]-1,2,4-oxadiazol-3-yl}pyridine
1514136-79-8
1g
$1057.0 2023-08-31

4-methyl-2-{5-(piperidin-4-yl)methyl-1,2,4-oxadiazol-3-yl}pyridine 関連文献

4-methyl-2-{5-(piperidin-4-yl)methyl-1,2,4-oxadiazol-3-yl}pyridineに関する追加情報

Chemical and Biological Insights into 4-methyl-2-{5-(piperidin-4-yl)methyl-1,2,4-oxadiazol-3-yl}pyridine (CAS No. 1514136-79-8)

4-methyl-2-{5-(piperidin-4-yl)methyl-1,2,4-oxadiazol-3-yl}pyridine, identified by the CAS registry number 1514136-79-8, represents a structurally complex heterocyclic compound with significant potential in medicinal chemistry. This molecule features a pyridine ring fused to a 1,2,4-oxadiazole core, which is further substituted with a piperidine moiety at the 5-position. The combination of these heterocyclic frameworks provides a scaffold that has been extensively explored for its pharmacological versatility. Recent studies highlight the importance of such architectures in modulating enzyme activity and receptor interactions, particularly in the context of kinase inhibition and G protein-coupled receptor (GPCR) modulation.

The synthesis of 4-methyl-2-{5-(piperidin-4-yl)methyl-1,2,4-oxadiazol-3-y}pyridine typically involves multistep organic reactions. A common approach begins with the condensation of a substituted pyridine derivative with an appropriate amidrazone intermediate to form the 1,2,4-triazole or oxadiazole ring system. The introduction of the piperidine group at position 5 is achieved through nucleophilic substitution or coupling reactions under carefully controlled conditions. This synthetic pathway aligns with modern methodologies emphasizing atom efficiency and green chemistry principles.

In terms of biological activity, compounds bearing the pyridine–oxadiazole–piperidine hybrid structure have demonstrated promising results in preclinical models. For instance, recent research published in *Journal of Medicinal Chemistry* (2023) reported that analogs of this scaffold exhibited selective inhibition against cyclin-dependent kinases (CDKs), which are key regulators of cell cycle progression. The piperidine substituent was found to enhance binding affinity through hydrophobic interactions within the ATP-binding pocket of target enzymes. Additionally, molecular docking studies revealed favorable interactions between the oxadiazole ring and conserved residues in the active site.

The pharmacokinetic profile of CAS No. 1514136-79-8-8 compounds has also been a focus of investigation. A 2023 study by Zhang et al. demonstrated that derivatives containing this core structure displayed improved metabolic stability compared to traditional kinase inhibitors. The presence of both aromatic and aliphatic components contributed to balanced lipophilicity and membrane permeability characteristics essential for oral bioavailability. Furthermore, computational ADME predictions suggested low potential for off-target effects due to the compound's high selectivity for its primary binding site.

In the field of neuropharmacology, emerging evidence suggests that molecules like 4-methyl-pyridine–oxadiazole hybrids may have applications beyond traditional kinase inhibition. A preclinical study published in *ACS Chemical Neuroscience* (2023) explored their potential as modulators of transient receptor potential (TRP) channels involved in pain signaling pathways. The piperidine substituent was shown to influence conformational flexibility critical for channel activation dynamics while maintaining sufficient rigidity for target engagement.

Synthetic strategies for optimizing this scaffold continue to evolve with advances in catalytic methodology. Recent developments include transition-metal-catalyzed cross-coupling reactions that enable efficient construction of the pyridine–oxadiazole linkage under mild conditions (Nature Chemistry, 2023). These innovations not only improve yield but also allow for rapid structural diversification through modular synthesis approaches.

The structural diversity within this class has led to exploration across multiple therapeutic areas including oncology and inflammatory diseases. In cancer research settings where CDK inhibition is therapeutically relevant (Cancer Research, 2023), compounds featuring this core have shown ability to induce cell cycle arrest at G1/S transition points without significant toxicity toward normal cells when tested in vitro using standard cell lines such as HeLa and MCF7.

Ongoing research efforts are directed toward understanding structure–activity relationships within this chemical space more comprehensively through high-throughput screening platforms combined with machine learning algorithms capable of predicting optimal substituent patterns based on large datasets from previous studies on similar scaffolds published over past decade.

In conclusion, while still primarily existing within academic literature rather than commercial product pipelines currently available on market today according to latest patent filings reviewed up until April 2023 update from Derwent Innovation database search results show several pending applications related specifically about novel formulations containing these types compounds suggesting growing interest from pharmaceutical industry stakeholders looking forward towards future drug discovery programs targeting various disease indications where current treatment options remain limited or suboptimal.

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